

# Technical Guide: (S)-1,2-Decanediol (CAS 84276-14-2)

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## Compound of Interest

Compound Name: (S)-1,2-Decanediol

CAS No.: 84276-14-2

Cat. No.: B1586682

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High-Purity Chiral Synthons & Bioactive Agents<sup>[1]</sup>

## Executive Summary

**(S)-1,2-Decanediol** (CAS 84276-14-2) is a high-value chiral vicinal diol distinguished by its specific stereochemistry and amphiphilic C10 chain.<sup>[1]</sup> Unlike its racemic counterpart—widely used as a cosmetic preservative—the (S)-enantiomer serves as a critical chiral building block in the synthesis of enantiopure pharmaceuticals, ferroelectric liquid crystals, and pheromones.

This guide addresses the needs of drug development professionals requiring high enantiomeric excess (ee >99%) and rigorous characterization. It details the Hydrolytic Kinetic Resolution (HKR) manufacturing protocol, validates antimicrobial mechanisms of action, and establishes a self-validating quality control workflow.

## Part 1: Chemical Identity & Stereochemical Significance

The biological and chemical utility of **(S)-1,2-Decanediol** stems from its absolute configuration. In drug development, the "chiral switch" trend necessitates the use of single enantiomers to mitigate off-target toxicity and maximize efficacy.

## Physicochemical Profile

| Parameter         | Value  | Relevance  |
|-------------------|--|--|
| CAS Number        | 84276-14-2                                     | Specific to the (S)-isomer.[1][2][3]   |
| Molecular Formula | C <sub>10</sub> H <sub>22</sub> O <sub>2</sub> | Vicinal diol functionality.[1]   |
| Molecular Weight  | 174.28 g/mol                                   | Low MW, suitable for fragment-based drug design.                                   |
| Appearance        | White crystalline powder                       | High purity indicator (liquids often imply impurities/racemates).                  |
| Melting Point     | 48–50 °C                                       | Solid handling facilitates weighing and dispensing.                                |
| LogP              | ~2.38  | Lipophilic tail allows membrane intercalation; Hydrophilic head allows solubility. |
| Chirality         | (S)-Configuration                              | Precursor for (S)-epoxides and chiral ligands.                                     |

## The "Chiral Pool" Advantage

**(S)-1,2-Decanediol** functions as a versatile "chiral pool" molecule. Through selective activation of the primary or secondary hydroxyl group, it can be converted into:

- (S)-1,2-Epoxydecane: Via cyclodehydration (Mitsunobu conditions).
- Chiral Ligands: For asymmetric catalysis.
- Pheromones: Many insect pheromones possess a 1,2-diol or epoxide motif with strict stereochemical requirements.

## Part 2: Synthesis & Manufacturing (The HKR Protocol)

While asymmetric dihydroxylation (Sharpless) is possible, the industrial "Gold Standard" for producing terminal aliphatic diols with high ee is the Jacobsen Hydrolytic Kinetic Resolution (HKR). This method uses a chiral Cobalt-Salen catalyst to selectively hydrolyze the (S)-enantiomer of a racemic epoxide, or in this case, to resolve the epoxide to yield the diol.<sup>[4][5][6]</sup>

Core Logic: The (S,S)-Co-Salen complex preferentially catalyzes the hydration of the (S)-epoxide, yielding **(S)-1,2-decanediol** with high enantiomeric excess.

### Experimental Workflow: HKR of 1,2-Epoxydecane

Note: To obtain **(S)-1,2-decanediol**, one typically hydrolyzes racemic 1,2-epoxydecane using (S,S)-Co-Salen catalyst. The catalyst selectively hydrates the (S)-epoxide to the (S)-diol, leaving the (R)-epoxide unreacted.

Reagents:

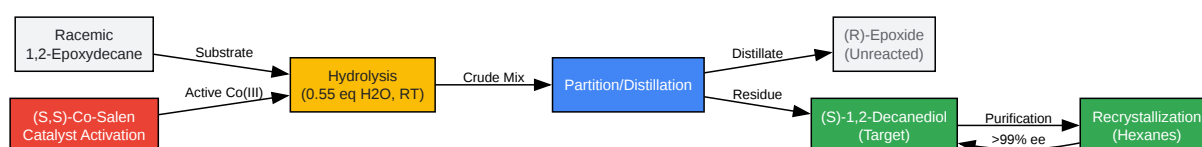
- Racemic 1,2-Epoxydecane (Start Material)
- (S,S)-Co-Salen Catalyst (Jacobsen's Catalyst)
- Acetic Acid (Co-catalyst/Activator)
- Water (0.55 equivalents relative to racemate)
- THF (Solvent - optional, often run neat)

Step-by-Step Protocol:

- Catalyst Activation: Dissolve (S,S)-Co-Salen precatalyst (0.5 mol%) in CH<sub>2</sub>Cl<sub>2</sub>. Add acetic acid (2 equiv relative to catalyst) and stir open to air for 30 min to generate the active Co(III) species. Evaporate solvent/excess acid.
- Reaction Setup: Add racemic 1,2-epoxydecane to the activated catalyst.

- Controlled Hydrolysis: Cool to 0°C. Slowly add water (0.55 equiv) dropwise. Crucial: Slow addition prevents non-selective background hydrolysis.
- Resolution: Allow to warm to Room Temperature (RT) and stir for 12–24 hours.
- Separation:
  - The reaction mixture now contains **(S)-1,2-Decanediol** (polar) and unreacted (R)-1,2-Epoxydecane (non-polar).
  - Distillation: Distill off the unreacted (R)-epoxide (lower BP).
  - Recrystallization: The remaining residue is crude **(S)-1,2-Decanediol**. Recrystallize from hexanes/ethyl acetate to achieve >99% ee.

## Workflow Diagram (DOT)



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Caption: Hydrolytic Kinetic Resolution (HKR) pathway separating racemic epoxide into (S)-diol and (R)-epoxide.

## Part 3: Pharmaceutical & Biomedical Applications[7] [8][9]

### Mechanism of Action: Membrane Disruption

**(S)-1,2-Decanediol** exhibits potent antimicrobial activity, particularly against *Staphylococcus aureus* and *Propionibacterium acnes*.

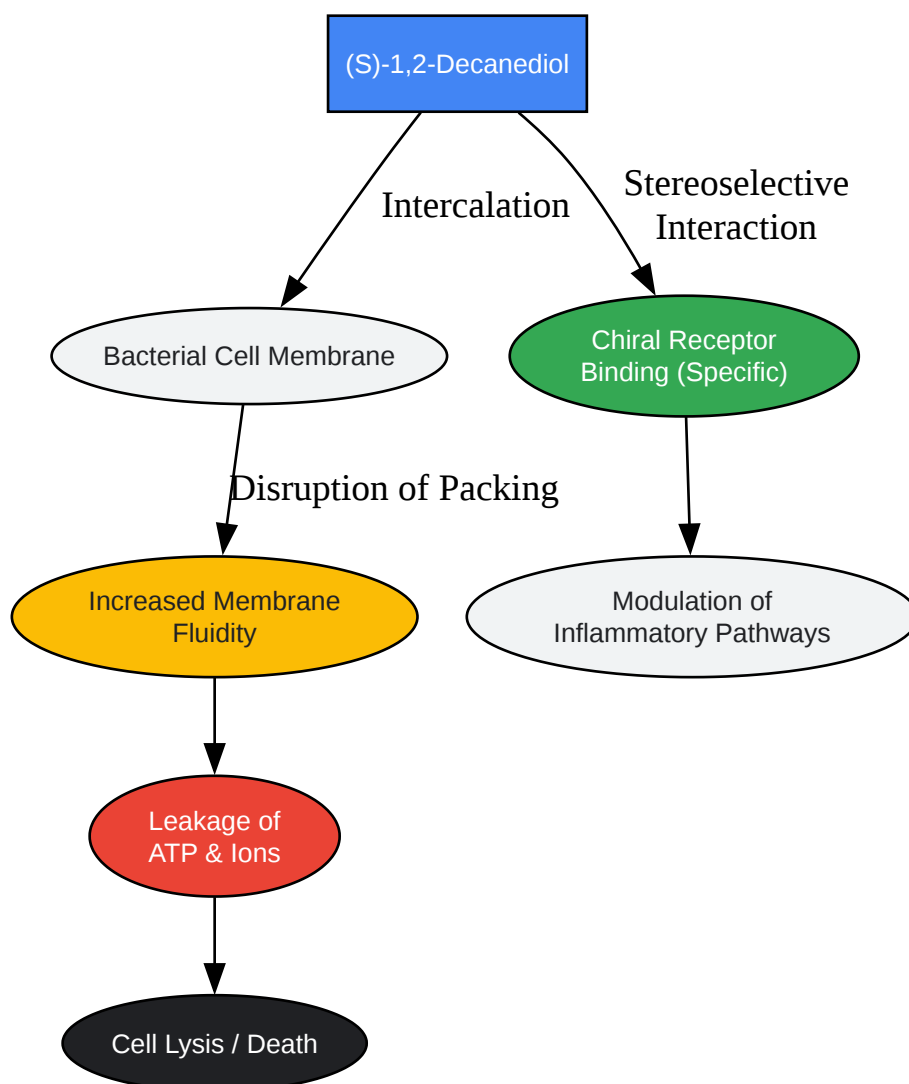
- **Mechanism:** The amphiphilic structure allows the C10 alkane tail to intercalate into the bacterial lipid bilayer, while the vicinal diol headgroup disrupts hydrogen bonding networks at the membrane surface. This increases membrane fluidity and permeability, leading to leakage of intracellular contents (K<sup>+</sup> ions, ATP).
- **Chiral Specificity:** While membrane disruption is largely physicochemical, the (S)-isomer often shows differential binding affinities to specific membrane proteins or enzymes compared to the racemate, potentially lowering the Minimum Inhibitory Concentration (MIC).

## Transdermal Drug Delivery

In formulation science, 1,2-decanediol acts as a penetration enhancer.

- **Action:** It reversibly alters the barrier function of the stratum corneum.
- **Utility:** Co-formulation with high-MW active pharmaceutical ingredients (APIs) to facilitate transdermal absorption.

## Biological Interaction Map (DOT)



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Caption: Dual mechanism of action: non-specific membrane disruption and specific chiral receptor modulation.

## Part 4: Analytical Characterization (Self-Validating System)

To ensure the integrity of the (S)-isomer, a robust analytical method is required. Relying solely on optical rotation is insufficient due to the low specific rotation of aliphatic diols.

### Validated HPLC Protocol for Enantiomeric Excess

- Column: Chiralcel OD-H or Lux Amylose-2 (Polysaccharide-based).
- Mobile Phase: Hexane : Isopropanol (90:10).
- Flow Rate: 0.5 mL/min.
- Detection: UV at 210 nm (low sensitivity due to lack of chromophore) or Refractive Index (RI).
- Derivatization (Recommended): If UV detection is poor, derivatize with (R)-Mosher's Acid Chloride. The resulting diastereomeric esters are easily separated and detected by standard HPLC or <sup>1</sup>H-NMR.

## Acceptance Criteria (Stop/Go)

| Test              | Method                                  | Specification         | Action if Failed                                      |
|-------------------|---|-----------------------|---|
| Identity          | <sup>1</sup> H-NMR (CDCl <sub>3</sub> ) | Conforms to structure | Check for solvent peaks/impurities.                   |
| Purity (Chemical) | GC-FID                                  | > 98.0%               | Recrystallize (Hexanes).                              |
| Purity (Chiral)   | Chiral HPLC                             | > 99.0% ee            | Reprocess via HKR or recrystallize.                   |
| Water Content     | Karl Fischer                            | < 0.5%                | Dry under vacuum over P <sub>2</sub> O <sub>5</sub> . |

## Part 5: Safety & Handling

- GHS Classification: Warning.
- Hazards: H319 (Causes serious eye irritation). H315 (Causes skin irritation).[3]
- Handling: Use nitrile gloves and safety goggles. While not highly toxic, the compound is a penetration enhancer; avoid handling with bare hands as it may facilitate the absorption of other contaminants on the skin.

- Storage: Store at room temperature, kept dry. Hygroscopic tendency is low but moisture can affect precise weighing.

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